3,3-Diethoxy-1-propanol
Overview
Description
Vexol, known chemically as rimexolone, is a glucocorticoid steroid used primarily in ophthalmology. It is marketed as a 1% eye drop suspension and is used to treat inflammation in the eye, particularly after surgery, and conditions such as anterior uveitis, conjunctivitis, and keratitis . Rimexolone is a white, water-insoluble powder with the empirical formula C24H34O3 and a molecular weight of 370.53 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rimexolone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of rimexolone follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and efficacy. Techniques such as crystallization, filtration, and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions: Rimexolone undergoes several types of chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of ketone groups to hydroxyl groups.
Substitution: Introduction of methyl groups at specific positions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Methylating agents such as methyl iodide or dimethyl sulfate.
Major Products Formed: The major products formed from these reactions are intermediates that lead to the final product, rimexolone. Each intermediate is carefully monitored to ensure the correct stereochemistry and functional groups are present .
Scientific Research Applications
Rimexolone has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of glucocorticoids.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used in clinical studies to evaluate its efficacy in treating various inflammatory eye conditions.
Industry: Employed in the development of new ophthalmic formulations and drug delivery systems
Mechanism of Action
Rimexolone exerts its effects by acting as an agonist of the glucocorticoid receptor. The anti-inflammatory actions involve the inhibition of phospholipase A2, which in turn reduces the biosynthesis of prostaglandins and leukotrienes. These molecules are key mediators of inflammation. By binding to the glucocorticoid receptor, rimexolone leads to changes in genetic transcription involving the lipocortins and prostaglandins, ultimately reducing inflammation .
Comparison with Similar Compounds
Prednisolone: Another glucocorticoid used in ophthalmology.
Fluorometholone: A corticosteroid used to treat inflammation in the eye.
Dexamethasone: A potent glucocorticoid with similar anti-inflammatory properties.
Comparison: Rimexolone is unique in its specific use for ophthalmic conditions and its relatively short half-life compared to other glucocorticoids. It has been shown to have a similar efficacy to prednisolone acetate in reducing uveitic inflammation but with a potentially lower risk of increasing intraocular pressure .
Properties
IUPAC Name |
3,3-diethoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-3-9-7(5-6-8)10-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASERXEZXVIJBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168369 | |
Record name | 3,3-Diethoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16777-87-0 | |
Record name | 3,3-Diethoxy-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Diethoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Diethoxy-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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